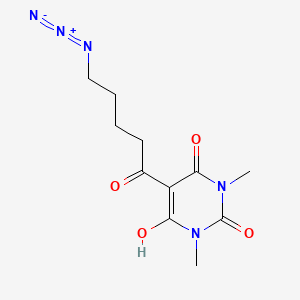
N3-Pen-Dtpp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3-Pen-Dtpp is a click chemistry reagent containing an azide group. It is primarily used in copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. These reactions are essential in various fields, including bioconjugation, drug development, and material science .
準備方法
Synthetic Routes and Reaction Conditions
N3-Pen-Dtpp is synthesized through a series of chemical reactions involving the introduction of an azide group into a precursor molecule. The synthesis typically involves the following steps:
Formation of the Precursor: The precursor molecule is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Introduction of the Azide Group: The azide group is introduced into the precursor molecule through a nucleophilic substitution reaction using sodium azide as the reagent.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. The process is optimized for higher yields and purity, and it includes rigorous quality control measures to ensure the consistency of the final product .
化学反応の分析
Types of Reactions
N3-Pen-Dtpp undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the formation of a triazole ring through the reaction of the azide group with an alkyne group in the presence of a copper catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the formation of a triazole ring through the reaction of the azide group with a strained alkyne group without the need for a catalyst.
Common Reagents and Conditions
CuAAc: Copper sulfate and sodium ascorbate are commonly used as the catalyst system.
SPAAC: Strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) are used.
Major Products Formed
The major products formed from these reactions are triazole-containing compounds, which are valuable in various applications, including bioconjugation and drug development .
科学的研究の応用
N3-Pen-Dtpp has a wide range of scientific research applications, including:
作用機序
The mechanism of action of N3-Pen-Dtpp involves the reactivity of the azide group. In CuAAc reactions, the azide group reacts with an alkyne group in the presence of a copper catalyst to form a triazole ring. In SPAAC reactions, the azide group reacts with a strained alkyne group to form a triazole ring without the need for a catalyst . These reactions are highly specific and efficient, making this compound a valuable reagent in various applications .
類似化合物との比較
N3-Pen-Dtpp is unique due to its high reactivity and specificity in click chemistry reactions. Similar compounds include:
This compound: Contains an azide group and is used in CuAAc and SPAAC reactions.
Dibenzocyclooctyne (DBCO): A strained alkyne used in SPAAC reactions.
Bicyclononyne (BCN): Another strained alkyne used in SPAAC reactions.
This compound stands out due to its versatility and efficiency in various click chemistry applications .
特性
IUPAC Name |
5-(5-azidopentanoyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-15-9(18)8(10(19)16(2)11(15)20)7(17)5-3-4-6-13-14-12/h18H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDYGNXJSVZCSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)CCCCN=[N+]=[N-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














